(E)-3-(furan-2-yl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one
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Description
(E)-3-(furan-2-yl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Compounds related to furan and pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, studies on furochromone pyrimidine derivatives have shown promising analgesic and anti-inflammatory effects, highlighting the therapeutic potential of structurally similar compounds (Abu‐Hashem et al., 2011). These findings suggest that compounds with similar structural features might also possess these properties.
Antipsychotic Applications
Research on butyrophenones with affinity for dopamine and serotonin receptors indicates the potential of furan and pyrimidine derivatives in the development of antipsychotic medications. The study showcases the synthesis and evaluation of compounds with significant antipsychotic potential, underscoring the therapeutic relevance of such structures in treating psychiatric disorders (Raviña et al., 2000).
Antimicrobial Activities
Derivatives of furan, pyrimidine, and piperazine have been synthesized with the aim of exploring their antimicrobial activities. A study highlights the design and synthesis of novel compounds demonstrating antimicrobial effects, suggesting the usefulness of these compounds in combating microbial infections (Başoğlu et al., 2013).
Synthesis of Novel Therapeutic Agents
Further research into the synthesis of novel compounds for therapeutic applications reveals the utility of furan and pyrimidine derivatives. For example, the development of novel derivatives incorporating furan and piperazine structures for antidepressant and antianxiety activities underscores the potential of such compounds in creating new treatment options (Kumar et al., 2017).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-18-6-4-17(5-7-18)20-15-21(24-16-23-20)25-10-12-26(13-11-25)22(27)9-8-19-3-2-14-29-19/h2-9,14-16H,10-13H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHXIZVZVLMHJQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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